molecular formula C25H21ClN2O6 B302087 methyl (2-chloro-6-ethoxy-4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate

methyl (2-chloro-6-ethoxy-4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate

Cat. No. B302087
M. Wt: 480.9 g/mol
InChI Key: MVVLBGSPMSVXIQ-UVHMKAGCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2-chloro-6-ethoxy-4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate, also known as MCEP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of methyl (2-chloro-6-ethoxy-4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate is not fully understood. However, studies suggest that methyl (2-chloro-6-ethoxy-4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate may inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Inhibition of this enzyme can lead to DNA damage and apoptosis.
Biochemical and Physiological Effects:
methyl (2-chloro-6-ethoxy-4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate has been shown to have various biochemical and physiological effects. Studies have shown that methyl (2-chloro-6-ethoxy-4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate can induce oxidative stress, increase reactive oxygen species (ROS) production, and activate the p38 MAPK signaling pathway. methyl (2-chloro-6-ethoxy-4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using methyl (2-chloro-6-ethoxy-4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potentially useful compound for studying the mechanisms of apoptosis and developing new cancer therapies. However, one limitation of using methyl (2-chloro-6-ethoxy-4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate is its potential toxicity to normal cells. Further studies are needed to determine the optimal dosage and conditions for using methyl (2-chloro-6-ethoxy-4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate in lab experiments.

Future Directions

There are several future directions for research on methyl (2-chloro-6-ethoxy-4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate. One direction is to further investigate the mechanism of action of methyl (2-chloro-6-ethoxy-4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate and its potential targets in cancer cells. Another direction is to explore the potential use of methyl (2-chloro-6-ethoxy-4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate in combination with other anti-cancer drugs to enhance its efficacy. Additionally, studies are needed to determine the safety and toxicity of methyl (2-chloro-6-ethoxy-4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate in animal models and humans.

Synthesis Methods

Methyl (2-chloro-6-ethoxy-4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate can be synthesized through a multistep process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 2-chloro-6-ethoxy-4-nitrophenol with hydrazine hydrate to form 2-chloro-6-ethoxy-4-nitrophenylhydrazine. This intermediate compound is then reacted with 2-naphthoyl chloride to form 2-chloro-6-ethoxy-4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenol. Finally, this compound is esterified with methyl chloroacetate to yield methyl (2-chloro-6-ethoxy-4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate.

Scientific Research Applications

Methyl (2-chloro-6-ethoxy-4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that methyl (2-chloro-6-ethoxy-4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate exhibits anti-cancer activity against various human cancer cell lines, including breast, colon, and lung cancer cells. methyl (2-chloro-6-ethoxy-4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.

properties

Product Name

methyl (2-chloro-6-ethoxy-4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate

Molecular Formula

C25H21ClN2O6

Molecular Weight

480.9 g/mol

IUPAC Name

methyl 2-[4-[(E)-(benzo[e][1]benzofuran-2-carbonylhydrazinylidene)methyl]-2-chloro-6-ethoxyphenoxy]acetate

InChI

InChI=1S/C25H21ClN2O6/c1-3-32-21-11-15(10-19(26)24(21)33-14-23(29)31-2)13-27-28-25(30)22-12-18-17-7-5-4-6-16(17)8-9-20(18)34-22/h4-13H,3,14H2,1-2H3,(H,28,30)/b27-13+

InChI Key

MVVLBGSPMSVXIQ-UVHMKAGCSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Cl)OCC(=O)OC

SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Cl)OCC(=O)OC

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Cl)OCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.